molecular formula C17H20ClNO2 B12697636 Pseudoephedrine, benzoate (ester), hydrochloride, (+)- CAS No. 7699-91-4

Pseudoephedrine, benzoate (ester), hydrochloride, (+)-

Cat. No.: B12697636
CAS No.: 7699-91-4
M. Wt: 305.8 g/mol
InChI Key: FYNPFHSNOVRHTR-MELYUZJYSA-N
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Description

Pseudoephedrine, benzoate (ester), hydrochloride, (+)- is a chemical compound derived from pseudoephedrine, a sympathomimetic amine commonly used as a decongestant. This compound is a benzoate ester of pseudoephedrine hydrochloride, which enhances its solubility and stability. Pseudoephedrine itself is a diastereomer of ephedrine and is known for its vasoconstrictive properties, making it effective in reducing nasal congestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudoephedrine, benzoate (ester), hydrochloride, (+)- typically involves the esterification of pseudoephedrine with benzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of pseudoephedrine, benzoate (ester), hydrochloride, (+)- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the extraction of pseudoephedrine from natural sources such as the Ephedra plant, followed by chemical modification to produce the desired ester and hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Pseudoephedrine, benzoate (ester), hydrochloride, (+)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pseudoephedrine, benzoate (ester), hydrochloride, (+)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pseudoephedrine, benzoate (ester), hydrochloride, (+)- involves its interaction with adrenergic receptors. It primarily acts as an agonist at alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The compound also inhibits the release of inflammatory mediators, further contributing to its decongestant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pseudoephedrine, benzoate (ester), hydrochloride, (+)- is unique due to its enhanced solubility and stability compared to pseudoephedrine alone. This makes it more suitable for certain pharmaceutical formulations and applications .

Properties

CAS No.

7699-91-4

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

[(1S,2S)-2-(methylamino)-1-phenylpropyl] benzoate;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-13(18-2)16(14-9-5-3-6-10-14)20-17(19)15-11-7-4-8-12-15;/h3-13,16,18H,1-2H3;1H/t13-,16+;/m0./s1

InChI Key

FYNPFHSNOVRHTR-MELYUZJYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)NC.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)NC.Cl

Origin of Product

United States

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